N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a cyanide group, a piperidine ring, and an oxalamide moiety. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide likely involves multiple steps, including:
Formation of the 5-chloro-2-cyanophenyl intermediate: This could be achieved through chlorination and subsequent cyanation of a suitable phenyl precursor.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Coupling of the intermediates: The final step would involve coupling the 5-chloro-2-cyanophenyl intermediate with the piperidine derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the thiopyran moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.
Biology and Medicine
Pharmacological Research:
Biochemical Studies: Could be used to study interactions with biological macromolecules such as proteins or nucleic acids.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions. The pathways involved would be specific to the biological context in which the compound is active.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(methyl)oxalamide: A simpler analog lacking the piperidine and thiopyran moieties.
N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea: A structurally similar compound with a urea linkage instead of an oxalamide.
Uniqueness
The unique combination of functional groups in N1-(5-chloro-2-cyanophenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide may confer distinct chemical properties and biological activities compared to its analogs. This uniqueness could be leveraged in various applications, from synthetic chemistry to pharmacology.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2S/c21-16-2-1-15(12-22)18(11-16)24-20(27)19(26)23-13-14-3-7-25(8-4-14)17-5-9-28-10-6-17/h1-2,11,14,17H,3-10,13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMUMFRBSVGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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